molecular formula C11H23N B1625078 (Cyclohexylmethyl)diethylamine CAS No. 90150-05-3

(Cyclohexylmethyl)diethylamine

Cat. No.: B1625078
CAS No.: 90150-05-3
M. Wt: 169.31 g/mol
InChI Key: ZQXOWIRFHZAWFE-UHFFFAOYSA-N
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Description

(Cyclohexylmethyl)diethylamine is an organic compound that belongs to the class of amines It is characterized by the presence of a cyclohexylmethyl group attached to a diethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

(Cyclohexylmethyl)diethylamine can be synthesized through several methods. One common approach involves the alkylation of diethylamine with cyclohexylmethyl chloride. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Another method involves the reductive amination of cyclohexylmethyl ketone with diethylamine. This process requires a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the imine intermediate to the amine product.

Industrial Production Methods

In an industrial setting, this compound can be produced using continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as palladium on carbon can enhance the efficiency of the reductive amination process. Additionally, advanced purification techniques like distillation and crystallization are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(Cyclohexylmethyl)diethylamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert the compound into secondary amines or primary amines, depending on the reducing agent and reaction conditions.

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides, acyl chlorides, and sulfonyl chlorides to form various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are performed under anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides; reactions often require a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Amine oxides

    Reduction: Secondary amines, primary amines

    Substitution: Alkylated amines, acylated amines, sulfonamides

Scientific Research Applications

(Cyclohexylmethyl)diethylamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, surfactants, and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (Cyclohexylmethyl)diethylamine involves its interaction with various molecular targets. As an amine, it can act as a nucleophile, participating in reactions with electrophilic species. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(Cyclohexylmethyl)diethylamine can be compared with other similar compounds such as:

    Cyclohexylamine: Lacks the diethyl groups, making it less sterically hindered and potentially more reactive in certain reactions.

    Diethylamine: Lacks the cyclohexylmethyl group, resulting in different physical and chemical properties.

    N-Methylcyclohexylamine: Contains a methyl group instead of diethyl groups, leading to variations in reactivity and applications.

The uniqueness of this compound lies in its combination of the cyclohexylmethyl and diethylamine moieties, which confer distinct steric and electronic properties, making it suitable for specific applications that other similar compounds may not fulfill.

Properties

IUPAC Name

N-(cyclohexylmethyl)-N-ethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N/c1-3-12(4-2)10-11-8-6-5-7-9-11/h11H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQXOWIRFHZAWFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10466451
Record name N-(Cyclohexylmethyl)-N-ethylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10466451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90150-05-3
Record name N-(Cyclohexylmethyl)-N-ethylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10466451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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